molecular formula C13H10N4OS B2516071 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime CAS No. 860788-77-8

1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B2516071
CAS No.: 860788-77-8
M. Wt: 270.31
InChI Key: FWSZSPPNUDXGDJ-OQLLNIDSSA-N
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Description

1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime is a useful research compound. Its molecular formula is C13H10N4OS and its molecular weight is 270.31. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry Applications

The first reported application of a closely related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for the coordination of paramagnetic transition metal ions resulted in a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior when linked via Na(+) cations into a 1D polymeric topology (Giannopoulos et al., 2014).

NMR Spectroscopy and Conformational Studies

Significant insights into the conformational preferences and intramolecular hydrogen bonding effects of pyrrole-carbaldehyde oximes have been obtained through NMR spectroscopy and DFT calculations. These studies have revealed the stabilization mechanisms of various isomers, significantly contributing to the understanding of these compounds at a molecular level (Afonin et al., 2009; Afonin et al., 2010).

Synthetic Organic Chemistry

Research into the synthesis and reactivity of pyrrole-2-carbaldehyde oxime derivatives has led to the development of novel synthetic methodologies. For instance, the oxidative annulation and direct Csp3-H to C═O oxidation provide an efficient route to pyrrole-2-carbaldehyde skeletons, demonstrating the compound's utility as a precursor in organic synthesis (Wu et al., 2018).

Photophysical Properties

The photophysical properties of pyrrole-2-carbaldehyde, a related compound, have been studied to understand its stability and reactivity upon UV-visible light irradiation. This research is crucial for the development of novel DNA base pairs, where stability under light exposure is essential (Ghosh et al., 2021).

Mechanism of Action

Target of Action

The primary targets of this compound, also known as 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in the activation of downstream signaling pathways that can lead to various physiological effects, such as bronchodilation and anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn can phosphorylate various target proteins, leading to changes in cell function . For example, in the case of bronchial smooth muscle cells, this can lead to relaxation of the muscle and bronchodilation . In immune cells, it can lead to a reduction in the production of pro-inflammatory cytokines .

Result of Action

The result of the compound’s action is a combination of bronchodilation and non-steroidal anti-inflammatory effects . This makes it potentially useful in the treatment of conditions such as chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory effects can be beneficial .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include factors such as pH and temperature, which can affect the compound’s stability and its interaction with its target enzymes Additionally, the presence of other substances, such as other drugs or food, can also influence the compound’s absorption and distribution in the body.

Properties

IUPAC Name

(NE)-N-[[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-15-9-10-3-1-7-17(10)13-14-6-5-11(16-13)12-4-2-8-19-12/h1-9,18H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSZSPPNUDXGDJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NO)C2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/O)C2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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